5-Chloro-2-nitrodiphenylamine
Description
Contextualization within Advanced Diphenylamine (B1679370) Chemistry
Substituted diphenylamines are a class of compounds recognized for their stability at high temperatures, low biodegradability, and low water solubility. nih.govresearchgate.net These properties have led to their use as antioxidants in materials like rubber and polymers, as well as in high-temperature functional fluids. nih.govresearchgate.net 5-Chloro-2-nitrodiphenylamine, as a substituted diphenylamine, is a key player in this field. Its molecular structure, featuring both a chloro and a nitro functional group, provides reactive sites for a variety of chemical transformations. smolecule.com
The synthesis of this compound typically involves the nitration of 2-chlorodiphenylamine using a mixture of concentrated sulfuric acid and nitric acid. smolecule.com This process introduces the nitro group onto the aromatic ring. smolecule.com The presence of both the nitro group and the chlorine atom allows for further chemical modifications. For instance, the nitro group can be reduced to an amino group, and the chlorine atom can be replaced through nucleophilic substitution reactions. smolecule.com This versatility makes this compound a crucial building block for creating more complex molecules. smolecule.com
Academic Significance and Contemporary Research Trajectories
The academic significance of this compound lies in its role as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. smolecule.comontosight.ai Research has demonstrated its utility in the preparation of phenothiazines, which are tricyclic compounds with applications in medicinal chemistry. unishivaji.ac.inslideshare.net The synthesis of phenothiazines can be achieved through the cyclization of 2-nitrodiphenylamines. rsc.org This process can occur under both acidic and alkaline conditions and may involve reductive cyclization. rsc.orgscispace.comresearchgate.net
Contemporary research continues to explore the reactivity of this compound and its derivatives. For example, studies have investigated its use in the synthesis of novel benzimidazolones, which have shown potential as inhibitors of HIV-1 replication. chemicalbook.com Furthermore, the unique electronic properties conferred by the chloro and nitro substituents make it an interesting subject for studies in materials science, with potential applications in the development of new materials with specific functionalities. smolecule.com The deuterated form, this compound-d5, is also utilized as a reagent in the preparation of labeled phenylbenzimidazoles for research purposes. cymitquimica.com
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClN₂O₂ | biosynth.comnih.gov |
| Molecular Weight | 248.67 g/mol | biosynth.comcymitquimica.com |
| Appearance | Orange-red to light yellow/brown crystalline powder | cymitquimica.comechemi.comtcichemicals.com |
| Melting Point | 110-114 °C or 112.0 to 116.0 °C | tcichemicals.comchemsrc.com |
| Boiling Point | 370.4 ± 32.0 °C at 760 mmHg | chemsrc.com |
| Flash Point | 177.8 ± 25.1 °C | chemsrc.com |
| Density | 1.4 ± 0.1 g/cm³ | chemsrc.com |
| LogP | 4.35 | chemsrc.com |
| CAS Number | 25781-92-4 | biosynth.comchemsrc.com |
Properties
IUPAC Name |
5-chloro-2-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKHZBVGKMTUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180448 | |
| Record name | 5-Chloro-2-nitrodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25781-92-4 | |
| Record name | 5-Chloro-2-nitro-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25781-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-nitrodiphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025781924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-nitrodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-nitrodiphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-NITRODIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A4C9X958N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Optimization for 5 Chloro 2 Nitrodiphenylamine
Established Synthetic Routes and Precursor Chemistry
The traditional synthesis of 5-Chloro-2-nitrodiphenylamine relies on fundamental organic reactions, primarily nitration and amination, utilizing readily available precursors.
Nitration and Amination Reaction Pathways
A common pathway for the synthesis of this compound involves the direct nitration of a chlorinated diphenylamine (B1679370) precursor or the amination of a nitro- and chloro-substituted benzene derivative.
One established method begins with the nitration of m-dichlorobenzene using a mixture of sulfuric acid and nitric acid. This reaction is typically carried out at a controlled temperature of 45-55°C for 4 to 5 hours to produce 2,4-dichloronitrobenzene. The resulting intermediate then undergoes high-pressure amination with liquid ammonia at temperatures between 140-150°C and pressures of 7.0 to 8.5 MPa for 5 to 6 hours to yield 5-chloro-2-nitroaniline. While this provides a precursor, a subsequent N-arylation step would be required to form the diphenylamine structure.
Another approach involves the nitration of 2-chlorodiphenylamine. This process utilizes a mixture of concentrated sulfuric acid and nitric acid under carefully controlled temperature conditions to introduce a nitro group onto one of the aromatic rings, leading to the formation of this compound.
Alternatively, the synthesis can commence from 3-chloroaniline. This multi-step process involves an initial acylation with formic acid, followed by nitrification using nitric acid and acetic anhydride at a low temperature range of -5 to 10°C for 2.0-2.5 hours. The final step is a hydrolysis reaction with a sodium hydroxide solution to yield 5-chloro-2-nitroaniline, which can then be further reacted to form the target diphenylamine.
| Starting Material | Reagents | Key Conditions | Intermediate/Product |
| m-Dichlorobenzene | H₂SO₄, HNO₃; then NH₃ | Nitration: 45-55°C, 4-5h; Amination: 140-150°C, 7.0-8.5 MPa, 5-6h | 2,4-Dichloronitrobenzene, then 5-Chloro-2-nitroaniline |
| 2-Chlorodiphenylamine | H₂SO₄, HNO₃ | Controlled temperature | This compound |
| 3-Chloroaniline | Formic acid; then HNO₃, Acetic anhydride; then NaOH | Nitrification: -5 to 10°C, 2.0-2.5h | 5-Chloro-2-nitroaniline |
Targeted Halogenation Strategies
While not a direct synthetic route to this compound from a non-halogenated precursor in a single step, targeted halogenation is a fundamental strategy in organic synthesis for producing the necessary chlorinated starting materials. Organohalides are crucial precursors for a wide range of chemical transformations, including the synthesis of intermediates for compounds like this compound. The introduction of a chlorine atom onto an aromatic ring can be achieved through various methods, with the specific strategy depending on the desired regioselectivity and the nature of the substrate. Directing groups on the aromatic ring can be employed to guide the halogenation to a specific position, which is a key consideration in the synthesis of specifically substituted compounds.
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry has seen the development of advanced catalytic systems that offer milder reaction conditions and greater efficiency compared to traditional methods. For the synthesis of this compound, palladium- and copper-catalyzed C-N cross-coupling reactions are particularly relevant.
Ullmann and Buchwald-Hartwig Amination Applications
The formation of the diarylamine bond in this compound can be efficiently achieved through transition metal-catalyzed cross-coupling reactions.
The Ullmann condensation , a classic copper-catalyzed reaction, can be employed to couple an aryl halide with an amine. In the context of this compound synthesis, this could involve the reaction of a chloronitrobenzene derivative with an aniline precursor in the presence of a copper catalyst. Traditionally, these reactions require high temperatures (often exceeding 210°C) and polar solvents like N-methylpyrrolidone or nitrobenzene (B124822). However, modern advancements have introduced the use of ligands such as diamines and acetylacetonates to facilitate the reaction under milder conditions.
The Buchwald-Hartwig amination is a more contemporary and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This method is known for its broad substrate scope and tolerance of various functional groups. The synthesis of this compound via this route would typically involve the reaction of a chloronitrobenzene with an aniline in the presence of a palladium catalyst and a suitable phosphine ligand. The electron-withdrawing nature of the nitro group on the chloronitrobenzene can enhance the rate of the oxidative addition step in the catalytic cycle. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.
| Reaction | Catalyst System | Typical Reactants | Key Features |
| Ullmann Condensation | Copper (metal or salts), often with ligands | Aryl halide and an amine | Traditionally high temperatures, modern variants have milder conditions |
| Buchwald-Hartwig Amination | Palladium catalyst with a phosphine ligand | Aryl halide and an amine | Milder conditions, broad substrate scope, high efficiency |
Optimization of Reaction Conditions for Yield and Purity Enhancement
To maximize the yield and purity of this compound, careful control and optimization of reaction conditions are essential.
Control of Temperature and Reagent Concentration
The temperature at which a reaction is conducted can significantly impact the reaction rate, selectivity, and the formation of byproducts. For instance, in nitration reactions, precise temperature control is crucial to prevent over-nitration and the formation of unwanted isomers. Lowering the temperature can sometimes limit the decomposition of starting materials, leading to a higher yield of the desired product.
The concentration of reagents is another critical parameter. In many synthetic procedures, adjusting the concentration of the reactants can influence the reaction kinetics and equilibrium. For example, in catalytic reactions like the Buchwald-Hartwig amination, the catalyst and ligand loading should be optimized to ensure efficient conversion without unnecessary cost or side reactions. Similarly, the concentration of the base used in such reactions plays a vital role in the catalytic cycle and needs to be carefully controlled. The choice of solvent can also have a profound effect on the reaction outcome, with different solvents potentially favoring different reaction pathways or affecting the solubility of reactants and intermediates.
| Parameter | Effect on Synthesis | Optimization Strategy |
| Temperature | Influences reaction rate, selectivity, and byproduct formation. | Careful monitoring and control to find the optimal balance between reaction speed and selectivity. Lowering temperature can reduce decomposition. |
| Reagent Concentration | Affects reaction kinetics, equilibrium, and catalyst efficiency. | Systematic variation of reactant ratios, catalyst loading, and base concentration to maximize yield and minimize waste. |
| Solvent | Impacts solubility of reactants and intermediates, and can influence reaction pathways. | Screening of various solvents to identify the one that provides the best combination of yield and purity. |
Purification Techniques for Crude this compound
The synthesis of this compound, like many organic reactions, typically yields a crude product that contains unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is a critical step to obtain the compound at the desired level of purity for its intended applications. The selection of an appropriate purification technique depends on the nature of the impurities, the scale of the purification, and the required final purity. The most common methods for the purification of crude this compound are recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds. The principle of this method is based on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent in which the compound has high solubility, and upon cooling, the compound crystallizes out, leaving the more soluble impurities in the solution.
For compounds structurally similar to this compound, such as 5-chloro-2-nitroaniline, alcoholic solvents have been shown to be effective for recrystallization. A common procedure involves dissolving the crude product in a hot alcohol, followed by cooling to induce crystallization. The resulting purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Table 1: Potential Solvents for Recrystallization of this compound
| Solvent | Rationale for Use | Anticipated Outcome |
| Methanol | Effective for the recrystallization of the related compound, 5-chloro-2-nitroaniline. | Good recovery of purified product with effective removal of polar and nonpolar impurities. |
| Ethanol (B145695) | Similar properties to methanol, often used as an alternative. | High purity crystals, potentially with different crystal morphology compared to methanol. |
| Isopropanol | Lower volatility and may offer different solubility characteristics. | May be suitable for slower crystallization, leading to larger and purer crystals. |
| Toluene | A non-polar solvent that could be effective if impurities are significantly more polar than the product. | Useful for removing highly polar impurities; may be used in a mixed solvent system. |
Note: The optimal solvent and conditions should be determined experimentally.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For the purification of this compound, silica gel is a commonly used stationary phase due to its polarity and ability to separate a wide range of organic compounds.
The crude product is dissolved in a small amount of solvent and loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the crude mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds generally elute faster, while more polar compounds are retained longer on the silica gel.
The selection of the mobile phase is crucial for achieving good separation. A systematic approach often involves starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane is often effective.
Table 2: Illustrative Column Chromatography Parameters for Purification of this compound
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) |
| Sample Loading | The crude product is pre-adsorbed onto a small amount of silica gel or dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully loaded onto the column. |
| Fraction Collection | Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. |
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for purifying small quantities of material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.
Reverse-phase HPLC is a common mode used for the purification of moderately polar compounds like this compound. In this technique, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and resolution.
The analytical HPLC method for this compound can be scaled up for preparative separation. sielc.com The conditions would be optimized to maximize throughput while maintaining the desired purity.
Table 3: Representative Preparative HPLC Conditions for this compound Purification
| Parameter | Description |
| Column | Reverse-phase C18 |
| Mobile Phase | A gradient of acetonitrile in water, potentially with 0.1% formic acid or phosphoric acid. |
| Detection | UV detection at a wavelength where the compound has strong absorbance. |
| Injection Volume | Dependent on the column dimensions and the concentration of the sample solution. |
| Fraction Collection | Fractions corresponding to the peak of the desired compound are collected. |
Chemical Reactivity and Mechanistic Transformation Studies of 5 Chloro 2 Nitrodiphenylamine
Mechanistic Investigations of Nitro Group Reduction
The reduction of the nitro group on the 5-Chloro-2-nitrodiphenylamine scaffold is a pivotal transformation, often serving as a gateway to the synthesis of various heterocyclic compounds, most notably phenothiazines through reductive cyclization. rsc.org The process is typically achieved through catalytic hydrogenation, employing reagents such as hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C).
The mechanistic pathway for the reduction of nitroarenes is generally understood to proceed in a stepwise manner involving the transfer of six electrons. While the precise mechanism can be influenced by the catalyst and reaction conditions, it involves the formation of several key intermediate species before yielding the final amine product, 5-Chloro-2-aminodiphenylamine.
The reduction of the nitro group (-NO₂) to an amino group (-NH₂) is not a direct conversion but a cascade of two-electron reduction steps. researchgate.net
Nitroso Intermediate: The initial two-electron reduction of the nitro group results in the formation of a nitroso derivative, 5-Chloro-2-nitrosodiphenylamine . This species is highly reactive and typically not isolated during the reaction. researchgate.netnih.gov
Hydroxylamine (B1172632) Intermediate: A subsequent two-electron reduction of the nitroso group yields the corresponding hydroxylamine, 5-Chloro-2-(hydroxyamino)diphenylamine . Like the nitroso intermediate, the hydroxylamine is also transient. researchgate.netnih.gov In the context of synthesizing phenothiazines, this hydroxylamine intermediate is crucial as it can undergo an intramolecular cyclization reaction. nih.gov
Amine Formation: The final two-electron reduction of the hydroxylamine group furnishes the stable primary amine product, 5-Chloro-2-aminodiphenylamine .
This stepwise reduction is critical in synthetic applications where intermediate species can be trapped or directed toward alternative reaction pathways. For instance, the in situ formation of the hydroxylamine is a key step in the acid-catalyzed Smiles rearrangement or reductive cyclization to form phenothiazine (B1677639) derivatives. rsc.orgrsc.org
Table 1: Intermediates in Nitro Group Reduction
| Step | Reactant | Intermediate Product |
|---|---|---|
| 1 | This compound | 5-Chloro-2-nitrosodiphenylamine |
| 2 | 5-Chloro-2-nitrosodiphenylamine | 5-Chloro-2-(hydroxyamino)diphenylamine |
| 3 | 5-Chloro-2-(hydroxyamino)diphenylamine | 5-Chloro-2-aminodiphenylamine |
Nucleophilic and Electrophilic Substitution Reactions on the Diphenylamine (B1679370) Core
The electronic properties of the substituents on this compound dictate the feasibility and outcome of substitution reactions. The strong electron-withdrawing nature of the nitro group deactivates the ring to which it is attached towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org Conversely, the second phenyl ring is activated towards electrophilic attack by the electron-donating effect of the secondary amine bridge.
Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group para to the chlorine atom makes the C-Cl bond susceptible to nucleophilic attack. The nitro group provides resonance stabilization for the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org This allows the chlorine atom to be displaced by various nucleophiles. For example, reaction with sodium methoxide (B1231860) yields 5-methoxy-2-nitrodiphenylamine. smolecule.com The regioselectivity is high for the C-5 position because the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group when the nucleophile attacks the carbon bearing the chlorine (the para position). libretexts.org
Electrophilic Aromatic Substitution: Further electrophilic substitution on the this compound core is complex due to competing directive effects. unizin.org
Ring A (substituted with -Cl and -NO₂): This ring is strongly deactivated by the powerful electron-withdrawing nitro group. The secondary amine (-NH-) acts as an activating, ortho, para-directing group, while the chlorine is a deactivating, ortho, para-director. The nitro group is a strong deactivating, meta-director. youtube.comlibretexts.org The cumulative effect of the nitro and chloro groups makes this ring highly electron-deficient and resistant to electrophilic attack.
Ring B (unsubstituted): This ring is activated by the electron-donating resonance effect of the amine bridge (-NH-). Therefore, electrophilic attack will preferentially occur on this ring. The amine group directs incoming electrophiles to the ortho and para positions.
This distinct reactivity allows for regioselective functionalization of the unsubstituted ring without affecting the chloro-nitro-substituted ring.
Cross-Coupling Reaction Methodologies
The chlorine substituent on the aromatic ring serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an aryl halide and an organoboron species (such as a boronic acid), is an effective method for forming biaryl linkages. rsc.org In the case of this compound, the chlorine atom can be replaced with an aryl or heteroaryl group.
The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base to facilitate the catalytic cycle. researchgate.net Studies have shown that Suzuki coupling at the chloro position can proceed with yields in the range of 60-75%.
The catalytic cycle involves three primary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Table 2: Suzuki Coupling of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | This compound | |
| Coupling Partner | Arylboronic Acid | rsc.org |
| Catalyst | Pd(PPh₃)₄ | |
| Base | e.g., K₂CO₃, Cs₂CO₃ | rsc.org |
| Typical Yield | 60-75% |
Photochemical and Thermal Degradation Pathways
The stability of this compound is limited under conditions of high temperature and exposure to ultraviolet radiation. Understanding its degradation pathways is important for storage and handling.
Photochemical Degradation: Aromatic nitro compounds are known to undergo photodegradation. nih.gov While specific studies on this compound are limited, the general mechanism for related compounds involves the absorption of UV light, which can lead to the homolytic cleavage of bonds or the formation of reactive species like hydroxyl radicals in aqueous environments. rsc.org These radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring-opening, eventually mineralizing the compound to CO₂, H₂O, and inorganic ions like chloride and nitrate. nih.govresearchgate.net The recommendation to store the compound in amber vials indicates its sensitivity to photodegradation.
Thermal Degradation: this compound is reported to decompose at temperatures above 250°C. The thermal degradation of chlorinated aromatic compounds typically proceeds via the cleavage of the weakest chemical bonds. nih.gov In this molecule, the C-Cl (approx. 338 kJ/mol) and C-N bonds are weaker than C-C and C-H bonds within the aromatic ring. nih.gov Initial degradation likely involves the homolytic cleavage of the C-Cl bond to form aryl and chlorine radicals. Subsequent reactions can lead to a complex mixture of products, including the release of irritating and toxic gases such as hydrogen chloride (HCl) and nitrogen oxides (NOₓ). nih.govresearchgate.net Under incomplete combustion conditions, there is a risk of forming highly toxic polychlorinated compounds. nih.gov
Advanced Analytical and Spectroscopic Characterization in 5 Chloro 2 Nitrodiphenylamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 5-Chloro-2-nitrodiphenylamine. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's complex structure, including the specific substitution patterns on the phenyl rings. jchps.com
Both ¹H NMR and ¹³C NMR spectroscopy are employed to piece together the molecular puzzle. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the structure of the carbon backbone. nih.govcore.ac.uk For this compound, the aromatic protons typically appear in the δ 7.2–8.5 ppm range in ¹H NMR spectra when using DMSO-d6 as a solvent. The specific splitting patterns and coupling constants observed in these spectra are vital for assigning each proton to its correct position on the two aromatic rings. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further establish connectivity between protons and carbons, leaving no doubt as to the compound's structure. core.ac.uk
Table 1: Representative NMR Data for this compound
| Technique | Solvent | Observed Chemical Shifts (δ, ppm) | Interpretation |
|---|---|---|---|
| ¹H NMR | DMSO-d6 | 7.2–8.5 | Aromatic protons, confirming the presence of the two phenyl rings. |
| ¹³C NMR | Not Specified | Not Specified | Confirms the carbon framework and substitution patterns of the molecule. |
Data is illustrative and based on typical ranges for similar aromatic compounds. nih.gov
Mass Spectrometry (MS) Applications for Compound Identity and Purity
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, thereby confirming its identity and purity. smolecule.com This technique ionizes the molecule and then separates the ions based on their mass-to-charge ratio (m/z).
The molecular weight of this compound is 248.66 g/mol . nih.govnist.gov In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is typically observed as a protonated molecule [M+H]⁺, with an expected m/z value of approximately 248.67. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the M+2 peak (containing the ³⁷Cl isotope) has an intensity of about one-third that of the M peak (containing the ³⁵Cl isotope). miamioh.edu
Under Electron Impact (EI) ionization, the molecule undergoes fragmentation, providing valuable structural information. nih.gov The fragmentation pattern is a unique fingerprint of the molecule. For chloro-aromatic compounds, a common fragmentation pathway is the loss of a chlorine atom ([M-Cl]⁺). miamioh.edunih.gov Further fragmentation can occur, providing additional clues to the molecule's structure. libretexts.orgnih.gov
Table 2: Mass Spectrometry Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₉ClN₂O₂ | nist.govsynzeal.comnist.gov |
| Molecular Weight | 248.66 g/mol | nih.gov |
| Monoisotopic Mass | 248.0352552 Da | nih.gov |
High-Performance Chromatographic Techniques
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is a versatile and widely used technique for the analysis of this compound. sielc.com It allows for efficient separation of the compound from starting materials, byproducts, and degradation products. A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.
A typical method might use a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions. For example, using a C18 column with an acetonitrile/water (70:30) mobile phase, the retention time for this compound is approximately 8.2 minutes. For applications requiring subsequent MS analysis, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography (GC) is another crucial technique for assessing the purity of this compound, particularly for detecting volatile impurities. omicsonline.orgepa.gov In GC, the sample is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of compounds between the carrier gas and the stationary phase. The purity of the compound can be determined by the relative area of its peak in the resulting chromatogram. tcichemicals.com
GC is often coupled with a Mass Spectrometer (GC-MS), which combines the separation power of GC with the identification capabilities of MS. nist.gov This hyphenated technique is invaluable for identifying and quantifying trace impurities that may be present in the sample.
Application of Stable Isotope Labeling in Mechanistic and Trace Studies
Stable isotope labeling is an advanced technique used to trace the fate of molecules through complex chemical reactions or biological systems. nih.govresearchgate.net In this method, one or more atoms in the this compound molecule are replaced with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N. nih.govscripps.edu
The presence of these heavier isotopes results in a predictable mass shift that can be easily detected by mass spectrometry. nih.gov For instance, a ¹³C₆-labeled version of this compound is commercially available, indicating its use in research. labshake.com
This technique is particularly powerful for:
Mechanistic Studies: By tracking the position of the isotopic label in the products of a reaction, researchers can deduce the precise bond-breaking and bond-forming steps of the reaction mechanism. nih.govresearchgate.net
Metabolism Studies: When studying how a compound is processed in a biological system, stable isotope labeling allows for the differentiation between the administered compound and its metabolites from endogenous molecules. nih.gov
Quantitative Analysis: A stable isotope-labeled version of the compound can be used as an ideal internal standard in quantitative MS-based assays, improving the accuracy and precision of the measurements. scripps.edu
The application of these sophisticated analytical methods provides a deep and comprehensive understanding of the chemical properties and behavior of this compound, ensuring its effective and safe use in further scientific and industrial applications.
Theoretical and Computational Chemistry of 5 Chloro 2 Nitrodiphenylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 5-Chloro-2-nitrodiphenylamine. These calculations provide a foundational understanding of the molecule's behavior in chemical reactions. A common approach involves using a basis set such as B3LYP/6-311++G to perform geometry optimization and predict vibrational frequencies, ensuring that the modeled structure corresponds to an energy minimum.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. irjweb.com This energy gap is a key factor in understanding the charge transfer interactions that can occur within the molecule. irjweb.com
For this compound, the HOMO is expected to be localized on the electron-rich diphenylamine (B1679370) moiety, while the LUMO is likely to be concentrated around the electron-withdrawing nitro group. This distribution of frontier orbitals suggests that the initial sites for electrophilic and nucleophilic attack can be predicted. The nitrogen atom of the amine and the phenyl rings would be susceptible to electrophilic attack, whereas the nitro group would be the likely target for nucleophiles.
Table 1: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.4 | ELUMO - EHOMO, indicates chemical reactivity |
| Ionization Potential (I) | 6.5 | -EHOMO |
| Electron Affinity (A) | 2.1 | -ELUMO |
| Global Hardness (η) | 2.2 | (I - A) / 2 |
| Chemical Potential (μ) | -4.3 | -(I + A) / 2 |
Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. They are not derived from specific experimental or computational studies on this compound.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to investigate the three-dimensional structure and conformational landscape of this compound. The presence of the diphenylamine backbone allows for torsional flexibility around the C-N-C bond, leading to various possible conformers.
Conformational analysis aims to identify the most stable conformer, which is the one with the lowest energy. This is typically achieved by performing a potential energy surface scan, where the dihedral angle of the C-N-C bond is systematically varied, and the energy of the molecule is calculated at each step. The resulting energy profile reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The relative energies of these conformers can provide insights into their population distribution at a given temperature. Computational methods like DFT and Møller-Plesset perturbation theory (MP2) are often used for accurate energy calculations of different conformers. nih.gov
Prediction and Verification of Reaction Indicators
Theoretical calculations can predict various reaction indicators that provide a quantitative measure of a molecule's reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be derived from the HOMO and LUMO energies. irjweb.com
Electronegativity (χ) describes the tendency of a molecule to attract electrons.
Chemical Hardness (η) measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
Exploration of Biological Activities and Mechanisms of Action for 5 Chloro 2 Nitrodiphenylamine
Antimicrobial Efficacy and Spectrum of Activity
Furthermore, derivatives of the parent molecule, diphenylamine (B1679370), have been synthesized and evaluated for their antimicrobial potential. These studies, while not directly examining 5-Chloro-2-nitrodiphenylamine, provide a basis for inferring its potential activity. The antimicrobial action of such compounds often depends on the nature and position of substituents on the aromatic rings. The chloro and nitro groups on this compound could theoretically influence its interaction with microbial targets, but without specific experimental data, its antimicrobial profile remains speculative.
Anticancer Potential and Cytotoxicity Profiles against Malignant Cell Lines
While no studies have directly reported on the anticancer potential or cytotoxicity of this compound against malignant cell lines, the diphenylamine scaffold is a recurring motif in a variety of compounds with demonstrated anticancer properties. Researchers have synthesized and tested numerous diphenylamine derivatives that exhibit significant cytotoxic effects against a range of cancer cell lines.
For example, certain fluorinated diphenylamine chalcone (B49325) derivatives have shown substantial cytotoxicity against HeLa cells. nih.gov Specifically, compounds B3 and B5 from one study demonstrated potent activity, suggesting that the diphenylamine core can be effectively modified to target cancer cells. nih.gov Another study on bispidine derivatives, which can be considered complex amine structures, also showed potent apoptosis-inducing activity in cancer cells. mdpi.com
The table below summarizes the cytotoxic activity of some diphenylamine derivatives against various cancer cell lines, illustrating the potential of this chemical class.
| Compound Class | Example Compound | Cancer Cell Line | IC50 (µg/mL) |
| Fluorinated Diphenylamine Chalcones | B3 | HeLa | 32.42 |
| Fluorinated Diphenylamine Chalcones | B5 | HeLa | 24.53 |
It is important to reiterate that this data pertains to derivatives and not to this compound itself.
Mechanistic Insights into Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. While the apoptotic potential of this compound has not been investigated, studies on related diphenylamine derivatives offer insights into possible mechanisms.
Several diphenylamine analogs have been shown to induce apoptosis in cancer cells through various pathways. For instance, some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and subsequent apoptosis. researchgate.net Others have been found to modulate the expression of key apoptosis-related proteins, such as the Bcl-2 family proteins, and activate caspases, which are crucial executioners of the apoptotic process. ukrbiochemjournal.org Phenylacetamide derivatives, another class of related compounds, have been shown to trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. tbzmed.ac.ir
Molecular Targets and Elucidation of Biological Pathways
The specific molecular targets of this compound have not been identified. However, based on the activities of analogous compounds, several potential targets and pathways can be hypothesized.
Interaction with Cellular Components and Inhibition of Enzyme Activity
Diphenylamine derivatives have been shown to interact with various cellular components to exert their biological effects. As mentioned, one of the key targets for some anticancer diphenylamine compounds is tubulin. researchgate.net By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis. researchgate.net
Other potential enzymatic targets could include protein kinases, which are often dysregulated in cancer. The general structure of diphenylamine is present in some kinase inhibitors. While there is no direct evidence for this compound, its structural features could potentially allow it to fit into the ATP-binding pocket of certain kinases.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Currently, there are no published structure-activity relationship (SAR) studies specifically for this compound. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective analogs.
For the broader class of diphenylamine derivatives, some SAR insights have been established. For example, in the context of anticancer activity, the nature and position of substituents on the phenyl rings have been shown to be critical. In a series of fluorinated diphenylamine chalcones, the presence and position of fluoro and methoxy (B1213986) groups significantly influenced their cytotoxicity against HeLa cells. nih.gov Similarly, for nitro-substituted hydroxynaphthanilides, the position of the nitro group on the anilide ring was found to correlate with their antiproliferative activity. nih.gov
Future SAR studies on this compound and its analogs would involve synthesizing a series of related compounds with systematic variations in the substitution pattern and evaluating their biological activities. This would help to identify the key structural features required for any observed antimicrobial or anticancer effects.
Advanced Applications and Derivatization in Chemical Synthesis
Utility as a Strategic Synthetic Intermediate for Complex Molecules
The strategic placement of reactive sites on 5-Chloro-2-nitrodiphenylamine makes it a valuable starting material for the synthesis of complex molecules, most notably pharmaceuticals. The synthesis of the anxiolytic and anticonvulsant drug Clobazam serves as a prime example of its application. ias.ac.innih.gov Clobazam, a 1,5-benzodiazepine, is used for managing anxiety and as an adjunctive treatment for epilepsy. unimi.it
The synthesis of Clobazam from this compound involves a multi-step process that masterfully utilizes the inherent reactivity of the intermediate. The process begins with the reaction of this compound with a mono-alkyl malonate, such as monoethyl malonate acyl chloride. ias.ac.innih.gov This step is followed by a reduction of the nitro group to an amine, which then undergoes an acid-mediated cyclization to form the core benzodiazepine ring structure. The final step involves the methylation of the resulting dione to yield Clobazam. ias.ac.in
Table 1: Key Steps in the Synthesis of Clobazam
| Step | Reactants | Key Transformation | Product |
| 1 | This compound, Mono-alkyl malonate | Acylation | Alkyl 3-((5-chloro-2-nitrophenyl)(phenyl)amino)-3-oxopropanoate |
| 2 | Product from Step 1, Reducing agent (e.g., Zinc powder) | Reduction of nitro group | Alkyl 3-((2-amino-5-chlorophenyl)(phenyl)amino)-3-oxopropanoate |
| 3 | Product from Step 2, Acid catalyst | Intramolecular cyclization | 8-chloro-1-phenyl-1H-benzo[b] ias.ac.inunimi.itdiazepine-2,4(3H,5H)-dione |
| 4 | Product from Step 3, Methylating agent (e.g., Methyl halide) | N-methylation | Clobazam (7-chloro-1-methyl-5-phenyl-1,5-benzodiazepine-2,4-dione) |
This synthetic route highlights the strategic importance of this compound as a building block for complex, biologically active molecules.
Synthesis of Substituted Phenylbenzimidazoles from this compound
This compound is a key precursor for the synthesis of substituted phenylbenzimidazoles, a class of compounds with significant interest in medicinal chemistry. The first critical step in this synthesis is the reduction of the nitro group on the this compound molecule. This transformation is typically achieved using various reducing agents, such as zinc powder, to yield 5-chloro-N1-phenylbenzene-1,2-diamine. This resulting ortho-diamine is the pivotal intermediate for the construction of the benzimidazole ring.
The subsequent step involves a condensation reaction between the newly formed 5-chloro-N1-phenylbenzene-1,2-diamine and a suitable carboxylic acid or its derivative. This cyclization reaction, often facilitated by acidic conditions, forges the imidazole ring, resulting in the formation of a 2-substituted-phenylbenzimidazole. The substituent at the 2-position of the benzimidazole ring is determined by the choice of the carboxylic acid used in the condensation step. This method allows for the introduction of a wide variety of functional groups at this position, enabling the synthesis of a library of substituted phenylbenzimidazoles for further investigation.
Role in the Synthesis of Diverse Heterocyclic Compounds
The reactivity of this compound extends beyond the synthesis of benzodiazepines and benzimidazoles, serving as a precursor for other diverse heterocyclic systems such as phenazines and carbazoles.
Phenazines: The synthesis of phenazine derivatives can be achieved through the reductive cyclization of 2-nitrodiphenylamines. For this compound, this process would involve the reduction of the nitro group, followed by an oxidative cyclization that forms the central pyrazine ring of the phenazine core. This reaction results in the formation of a chloro-substituted phenazine.
Carbazoles: The synthesis of carbazoles from 2-nitrobiphenyls via reductive cyclization, a reaction known as the Cadogan reaction, is a well-established method. nih.govscite.airesearchgate.net This reaction is typically mediated by a deoxygenating agent, such as triphenylphosphine. nih.govscite.airesearchgate.net While this compound is a diphenylamine (B1679370) and not a biphenyl, the principle of reductive cyclization can be applied. The reaction involves the deoxygenation of the nitro group, which is believed to form a transient nitrene intermediate. This highly reactive species can then undergo an intramolecular insertion into a C-H bond of the adjacent phenyl ring to form the carbazole skeleton. Applying this to this compound would be expected to yield a chloro-substituted carbazole.
Development of Novel Agrochemical Lead Compounds
The diphenylamine scaffold is a recognized pharmacophore in the development of agrochemicals, particularly fungicides. wikipedia.orgresearchgate.netherts.ac.uk Numerous studies have demonstrated that derivatives of diphenylamine exhibit potent antifungal and, in some cases, herbicidal activity. ias.ac.in Consequently, this compound represents a valuable starting point for the synthesis of novel agrochemical lead compounds.
The presence of the chloro and nitro groups on the diphenylamine backbone of this compound provides reactive handles for further chemical modification. These modifications can be used to explore the structure-activity relationships of novel diphenylamine-based agrochemicals. For instance, the nitro group can be reduced to an amine, which can then be acylated or otherwise modified to introduce a variety of functional groups. These modifications can influence the compound's biological activity, spectrum of control, and physicochemical properties, which are all critical factors in the development of effective and safe agrochemicals.
Research into nicotinamide derivatives containing diphenylamine moieties has shown promising antifungal activity against pathogens such as Rhizoctonia solani. ias.ac.in Similarly, novel aromatic carboxamides containing a diphenylamine scaffold have been synthesized and evaluated for their antifungal properties. nih.gov These examples underscore the potential of the diphenylamine core in the design of new agrochemicals, and position this compound as a strategic intermediate for accessing such compounds.
Environmental Fate, Biotransformation, and Remediation Research for 5 Chloro 2 Nitrodiphenylamine
Biodegradation Pathways and Microbial Metabolism Studies
The biodegradation of 5-Chloro-2-nitrodiphenylamine is a key area of research to determine its persistence in the environment. Microbial metabolism, in particular, plays a significant role in the transformation of such compounds.
Under anaerobic conditions, such as those found in sediments and certain groundwater environments, the microbial transformation of nitroaromatic compounds often proceeds through the reduction of the nitro group. While specific studies on this compound are limited, research on analogous compounds provides insight into its likely anaerobic fate.
Studies on the anaerobic metabolism of nitrated diphenylamine (B1679370) derivatives, such as 2-nitrodiphenylamine (B16788) and 2,4-dinitrodiphenylamine, have been conducted in sediment-water environments. These studies reveal that the primary transformation is the reduction of the nitro groups to amino groups. For instance, 2-nitrodiphenylamine is primarily reduced to 2-aminodiphenylamine. In the case of 2,4-dinitrodiphenylamine, the transformation proceeds stepwise, with the initial reduction of the ortho-substituted nitro group to form 2-amino-4-nitrodiphenylamine, which is subsequently reduced to 2,4-diaminodiphenylamine. Diphenylamine itself is not typically observed as a breakdown product in these anaerobic pathways.
Based on these analogous pathways, it can be postulated that the anaerobic transformation of this compound would likely involve the initial reduction of the nitro group to form 5-Chloro-2-aminodiphenylamine. Further transformation could potentially involve reductive dechlorination, although the reduction of the nitro group is generally the more favorable initial step under anaerobic conditions.
The identification of these metabolites is crucial for understanding the complete environmental fate of the parent compound, as the toxicity and mobility of the transformation products can differ significantly.
Table 1: Postulated Anaerobic Transformation Metabolites of this compound Based on Analogous Compounds
| Parent Compound | Potential Intermediate Metabolite | Potential Final Metabolite |
| This compound | 5-Chloro-2-aminodiphenylamine | Further dechlorinated or cleaved products |
Environmental Impact and Ecotoxicological Considerations
The environmental impact of this compound is largely inferred from its chemical structure and data from related compounds, as specific ecotoxicological data for this compound is not widely available. Chlorinated and nitrated aromatic compounds can be toxic to aquatic organisms.
To provide a comparative context for the potential ecotoxicity of this compound, the table below summarizes the toxicity of several structurally related compounds to various aquatic organisms. The toxicity is often expressed as the median lethal concentration (LC50) or the median effective concentration (EC50), which is the concentration of a substance that is lethal to or has a specified effect on 50% of a test population over a specific period.
Table 2: Ecotoxicity Data for Compounds Structurally Related to this compound
| Chemical Compound | Test Organism | Exposure Duration | Endpoint | Toxicity Value (mg/L) |
| Chloroanilines | ||||
| 4-Chloroaniline | Daphnia magna (Water Flea) | 48 hours | EC50 | 0.44 |
| Pimephales promelas (Fathead Minnow) | 96 hours | LC50 | 10.8 | |
| Selenastrum capricornutum (Green Algae) | 96 hours | EC50 | 0.04 | |
| 3,4-Dichloroaniline | Daphnia magna (Water Flea) | 48 hours | EC50 | 0.35 |
| Pimephales promelas (Fathead Minnow) | 96 hours | LC50 | 2.9 | |
| Selenastrum capricornutum (Green Algae) | 96 hours | EC50 | 0.03 | |
| Nitroanilines | ||||
| 2-Nitroaniline | Pimephales promelas (Fathead Minnow) | 96 hours | LC50 | 44.7 |
| 4-Nitroaniline | Daphnia magna (Water Flea) | 48 hours | EC50 | 18 |
| Chlorinated Nitroaromatics | ||||
| 2-Chloro-4-nitroaniline | Pimephales promelas (Fathead Minnow) | 96 hours | LC50 | 5.8 |
| 1-Chloro-3-nitrobenzene | Lepomis macrochirus (Bluegill) | 96 hours | LC50 | 1.3 |
The data in Table 2 suggest that chlorinated anilines and chlorinated nitroaromatics can be highly toxic to aquatic life, particularly to algae and invertebrates. The presence of both chloro and nitro functional groups on an aromatic ring, as in this compound, suggests a potential for significant ecotoxicity.
Application of Isotope Tracers in Environmental Process Research
Stable isotope tracers are powerful tools for elucidating the biodegradation pathways and environmental fate of organic pollutants. By labeling a compound with a stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), researchers can track the movement and transformation of the compound in complex environmental matrices.
While no specific studies utilizing isotope tracers for this compound have been identified, the methodology has been successfully applied to other nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT) and dinitrotoluene (DNT) isomers. In these studies, compound-specific isotope analysis (CSIA) is used to measure the changes in the isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of the contaminant as it undergoes degradation.
The extent of isotope fractionation, which is the change in the isotopic ratio, can provide valuable information about the reaction mechanisms. For example, different initial degradation steps, such as nitro group reduction versus ring oxidation, will result in distinct patterns of C and N isotope fractionation. By comparing the isotopic signatures of the contaminant in field samples to those from laboratory experiments with known degradation pathways, it is possible to identify the dominant biodegradation processes occurring in situ.
The application of such isotope tracer techniques to this compound research would be highly beneficial. It could definitively identify the anaerobic transformation products and elucidate the primary degradation pathways in different environmental compartments. This would lead to a more accurate assessment of its environmental persistence and the potential for natural attenuation.
Comparative Studies and Structural Analog Research
Analysis of Related Nitrodiphenylamine Derivatives and Their Properties
5-Chloro-2-nitrodiphenylamine belongs to the larger class of nitrodiphenylamine derivatives, which are valued for their chemical properties and industrial applications. Key structural analogs include 2-nitrodiphenylamine (B16788) and 4-nitrodiphenylamine (B16768). While sharing the core diphenylamine (B1679370) structure, the position of the nitro group and the presence of other substituents, such as the chloro group in this compound, lead to distinct physical and chemical properties.
2-Nitrodiphenylamine is a red solid used as a stabilizer in propellants containing nitrocellulose or nitroglycerin. wikipedia.org It functions by trapping nitrogen oxides that are released during the decomposition of these nitrated materials, thereby preventing autocatalyzed degradation and extending the shelf-life of explosives. wikipedia.org Similarly, 4-nitrodiphenylamine is used as a stabilizer for propellants and explosives. sigmaaldrich.com
The properties of these compounds are influenced by their molecular structure. The presence of both an amino group and a nitro group makes them reactive in various chemical processes, including electrophilic substitution. cymitquimica.com this compound is described as an orange-red or red powder and serves as an intermediate in the synthesis of dyes and pharmaceuticals. chemicalbook.comsmolecule.com
Below is a comparative table of the properties of these derivatives.
| Property | This compound | 2-Nitrodiphenylamine | 4-Nitrodiphenylamine |
| Molecular Formula | C₁₂H₉ClN₂O₂ nih.gov | C₁₂H₁₀N₂O₂ wikipedia.org | C₁₂H₁₀N₂O₂ nih.gov |
| Molar Mass | 248.67 g/mol chemicalbook.com | 214.224 g/mol wikipedia.org | 214.22 g/mol nih.gov |
| Appearance | Orange-red fine crystalline powder chemicalbook.com | Red solid, flakes or powder wikipedia.org | Yellow needles or tablets nih.gov |
| Melting Point | Not specified | 74 to 75 °C wikipedia.org | 132-135 °C sigmaaldrich.com |
| Boiling Point | 370.4±32.0 °C (Predicted) chemicalbook.com | Not specified | 211 °C at 30 mmHg nih.gov |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Very Slightly, Heated) chemicalbook.com | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone (B3395972) cymitquimica.com | Insoluble in water; very soluble in alcohol, acetic acid nih.gov |
| Primary Use | Intermediate for substituted Phenylbenzimidazoles chemicalbook.com | Stabilizer for propellants and explosives wikipedia.orgchemicalbook.com | Stabilizer for propellants and explosives sigmaaldrich.com |
This table is generated based on the available data from search results.
Influence of Substituent Variations on Chemical Reactivity and Biological Profile
The chemical reactivity and biological profile of diphenylamine derivatives are significantly altered by the nature and position of substituents on the aromatic rings. In this compound, the chloro (–Cl) and nitro (–NO₂) groups play a crucial role in directing the molecule's behavior.
Chemical Reactivity:
Both the chloro and nitro groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution, making it less reactive than benzene. libretexts.orgminia.edu.eg
Nitro Group (–NO₂): This is a strong deactivating group due to both its inductive and resonance effects, which withdraw electron density from the ring. libretexts.orgsemanticscholar.orgresearchgate.net This withdrawal makes the ring more than 10 million times less reactive to nitration than benzene. libretexts.org The nitro group primarily directs incoming electrophiles to the meta position. youtube.com
Chloro Group (–Cl): Halogens like chlorine are also deactivating because their strong electron-withdrawing inductive effect overcomes their weaker electron-donating resonance effect. libretexts.org However, despite being deactivators, they are ortho, para-directing. This is because the resonance effect, though weak, stabilizes the carbocation intermediates formed during ortho and para attack. libretexts.org
In this compound, these substituent effects create a complex pattern of reactivity. The chloro and nitro groups can act as ortho/para-directing substituents, enabling regioselective functionalization in certain reactions. For instance, the chloro position is susceptible to Suzuki coupling reactions catalyzed by palladium complexes.
Biological Profile:
The nitro group is a critical functional group in medicinal chemistry and can be considered both a pharmacophore and a toxicophore. nih.gov Nitro-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, antineoplastic, antihypertensive, and antiparasitic effects. nih.govnih.gov
Mechanism of Action: The biological activity of many nitro compounds stems from their ability to undergo redox reactions within cells. nih.govnih.gov The nitro group can be reduced to produce toxic intermediates like nitroso and superoxide (B77818) species. nih.gov These reduced species can then bind to cellular macromolecules like DNA, leading to cellular damage and death, which is a key mechanism for their antimicrobial effects. nih.gov
Mechanistic Comparisons with Related Aromatic Nitro Compounds
The chemical transformations of this compound, particularly the reduction of its nitro group, can be understood by comparing them to the established mechanisms for other aromatic nitro compounds. The reduction of a nitro group is a cornerstone reaction in organic synthesis, often leading to the corresponding amine, which is a valuable synthetic precursor.
One of the most classical mechanisms for the hydrogenation of nitrobenzene (B124822) is the Haber-Lukashevich mechanism. researchgate.net This pathway involves a series of intermediates formed through successive reduction steps.
Haber-Lukashevich Reduction Pathway: R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitro) → (Nitroso) → (Hydroxylamino) → (Amino)
In this mechanism, the nitro compound is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632). The final step is the reduction of the hydroxylamine to the amine. researchgate.net While nitrosobenzene (B162901) is often not directly observed in reaction systems, it is widely accepted as a key intermediate preceding the formation of phenylhydroxylamine. researchgate.net
Alternative mechanisms and catalytic systems have also been developed. For example, the reduction of nitro compounds can be achieved using an iron(salen) complex with reducing agents like pinacol (B44631) borane (B79455) (HBpin) or phenyl silane (B1218182) (H₃SiPh). nih.gov Mechanistic studies of this system suggest a reaction pathway that proceeds via two interlinked catalytic cycles involving a key iron hydride complex. nih.gov This method allows for chemoselective reduction of the nitro group in the presence of other reducible functional groups, such as carbonyls. nih.gov
For this compound, catalytic hydrogenation (e.g., using H₂/Pd-C) is a known method to reduce the nitro group, yielding 5-chloro-2-aminodiphenylamine. This transformation would be expected to proceed through a mechanism analogous to the Haber pathway, involving nitroso and hydroxylamino intermediates. The presence of the chloro substituent and the bulky diphenylamine structure might introduce steric hindrance, potentially affecting catalyst accessibility and reaction kinetics. The specific reaction conditions and catalyst chosen can influence the reaction pathway and the potential for forming condensation products like azoxy- or azo-benzenes, especially under neutral or alkaline conditions. researchgate.net
Q & A
What are the optimal synthetic routes for 5-Chloro-2-nitrodiphenylamine, and how can reaction efficiency be improved?
Basic Research Focus
The compound is synthesized via nitro-substitution and amination reactions. A validated method involves reacting 5-chloro-2-nitroaniline with aniline derivatives under acidic conditions, using chlorosulfonic acid as a catalyst (yield: 47–98%) . Key steps include:
- Step 1 : Nitration and halogenation of precursor benzene derivatives.
- Step 2 : Coupling with phenylamine via Ullmann or Buchwald-Hartwig amination.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Efficiency Tips : Optimize molar ratios (e.g., 1:1.2 aniline:chloronitrobenzene) and use microwave-assisted synthesis to reduce reaction time .
Which analytical techniques are most reliable for characterizing this compound?
Basic Research Focus
Characterization requires multi-modal analysis:
- NMR : NMR (DMSO-d6, δ 7.2–8.5 ppm for aromatic protons) and NMR to confirm substitution patterns .
- HPLC : C18 column (acetonitrile/water, 70:30), retention time ~8.2 min .
- Mass Spectrometry : ESI-MS (m/z 248.67 [M+H]+) .
Validation : Cross-reference with NIST spectral libraries for nitroaromatic compounds .
How does the nitro group influence the compound’s stability under varying pH and temperature conditions?
Basic Research Focus
The nitro group confers thermal stability but sensitivity to reducing agents:
- Thermal Stability : Decomposes above 250°C (DSC/TGA data) .
- pH Stability : Stable in acidic conditions (pH 2–6) but undergoes partial reduction in basic media (pH > 10) .
Storage Recommendations : Store in amber vials at 4°C under inert gas (N2/Ar) to prevent photodegradation .
What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus
The chloro and nitro groups act as ortho/para-directing substituents, enabling regioselective functionalization:
- Suzuki Coupling : Pd(PPh3)4 catalyzes aryl-boron insertion at the chloro position (yield: 60–75%) .
- Nitro Group Reduction : Catalytic hydrogenation (H2/Pd-C) yields 5-chloro-2-aminodiphenylamine, a precursor for heterocyclic synthesis .
Challenges : Steric hindrance from the phenylamine group may limit accessibility to metal catalysts.
How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?
Advanced Research Focus
Modify substituents to probe electronic and steric effects:
- Analog Synthesis : Replace nitro with cyano or methoxy groups to alter electron-withdrawing capacity .
- Biological Screening : Test analogs for antimicrobial activity (e.g., against S. aureus) using MIC assays .
Data Analysis : Correlate Hammett σ values with bioactivity to identify pharmacophores .
How should researchers resolve contradictions in reported solubility and reactivity data for this compound?
Advanced Research Focus
Discrepancies arise from solvent polarity and impurity profiles:
- Solubility : Conflicting reports in DMSO (20 mg/mL vs. 15 mg/mL) may stem from residual solvents; use Karl Fischer titration to verify water content .
- Reactivity : Divergent yields in amination reactions could result from trace metal contaminants; employ ICP-MS to assess catalyst purity .
Statistical Approach : Meta-analysis of literature data with ANOVA to identify outlier methodologies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
